molecular formula C8H7ClN2 B12965174 2-(2-Chloropyridin-3-yl)propanenitrile

2-(2-Chloropyridin-3-yl)propanenitrile

Cat. No.: B12965174
M. Wt: 166.61 g/mol
InChI Key: IHSKAOUGKRPUQQ-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-3-yl)propanenitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a propanenitrile group is attached to the third position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-3-yl)propanenitrile typically involves the reaction of 2-chloropyridine with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the acrylonitrile attacks the 2-chloropyridine, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-3-yl)propanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine oxides or other oxidized derivatives.

    Reduction: Formation of amines or reduced nitrile derivatives.

Scientific Research Applications

2-(2-Chloropyridin-3-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-3-yl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler derivative with a chlorine atom at the second position of the pyridine ring.

    3-Chloropyridine: Chlorine substituted at the third position of the pyridine ring.

    2-(2-Chloropyridin-3-yl)ethanol: An alcohol derivative with a similar structure.

Uniqueness

2-(2-Chloropyridin-3-yl)propanenitrile is unique due to the presence of both a chlorine atom and a nitrile group, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)propanenitrile

InChI

InChI=1S/C8H7ClN2/c1-6(5-10)7-3-2-4-11-8(7)9/h2-4,6H,1H3

InChI Key

IHSKAOUGKRPUQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(N=CC=C1)Cl

Origin of Product

United States

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